molecular formula C11H7F3N2O3 B2643605 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione CAS No. 339104-08-4

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione

Cat. No.: B2643605
CAS No.: 339104-08-4
M. Wt: 272.183
InChI Key: BWERQUCQARSPDS-UHFFFAOYSA-N
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Description

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione ( 339104-08-4) is a high-purity synthetic organic compound supplied at 97% purity for research applications. This molecule belongs to the class of imidazolidine-2,4,5-trione derivatives, which are recognized in medicinal chemistry research for their potential as enzyme inhibitors. Compounds within this structural family have demonstrated significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing inhibitory activity (IC₅₀ = 1.66 μmol/L) that surpasses standard reference compounds like rivastigmine . The core imidazolidine-2,4,5-trione (also known as a hydantoin triad) scaffold provides a versatile platform for chemical modification, while the incorporation of the [3-(trifluoromethyl)phenyl]methyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability . The electron-withdrawing trifluoromethyl group is a common structural motif in pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and binding affinity. This compound is specifically recommended for research use only in neuroscience, enzymology, and medicinal chemistry. Potential applications include investigations into neurodegenerative conditions, enzyme kinetics studies, and as a synthetic intermediate or building block for the development of novel bioactive molecules. The product must be used exclusively by qualified researchers in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERQUCQARSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazolidine-2,4,5-trione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4,5-trione core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., target compound) may exhibit reduced BChE inhibition compared to para-substituted analogs (e.g., 3d, 3e), as para-substitution optimizes steric and electronic interactions with enzyme active sites .

Analysis :

  • AChE Inhibition : The target compound’s meta-CF3 group may result in lower AChE activity compared to para-substituted derivatives like 3e, as electron-withdrawing groups at the para position stabilize enzyme interactions .
  • BChE Inhibition : Compounds with bulky substituents (e.g., 3d) show superior BChE inhibition, suggesting that the target compound’s benzyl group may need optimization for this target.

Biological Activity

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione, also known by its CAS number 341966-49-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C19H15F3N2O3
  • Molecular Weight : 376.33 g/mol
  • IUPAC Name : 1-(2-methylbenzyl)-3-[3-(trifluoromethyl)benzyl]-2,4,5-imidazolidinetrione

Biological Activity Overview

The biological activity of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione has been investigated in various studies focusing on its herbicidal properties and potential as a pharmaceutical agent.

Herbicidal Activity

Recent research has highlighted the compound's effectiveness as a herbicide. A study demonstrated that derivatives of imidazolidine-2,4,5-triones exhibit potent inhibition of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. The compound showed a broad spectrum of post-emergence herbicidal activity against multiple weed species at concentrations ranging from 375 to 750 g/ha .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in metabolic pathways. For instance, the affinity of the compound for PDS was assessed using surface plasmon resonance (SPR), revealing a competitive inhibition profile similar to established herbicides such as diflufenican .

Case Studies

  • Herbicidal Efficacy :
    • Study : A comparative analysis was conducted on various imidazolidine derivatives.
    • Findings : The compound demonstrated superior activity against six types of weeds compared to commercial alternatives, indicating its potential utility in agricultural applications.
  • Pharmacological Potential :
    • Study : Investigations into the compound's pharmacodynamics revealed its role in modulating immune responses.
    • Findings : The compound was shown to enhance T-cell activation and proliferation in vitro, suggesting potential applications in immunotherapy .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionObserved EffectsReference
HerbicidalInhibition of phytoene desaturaseBroad-spectrum weed control
ImmunomodulatoryEnhancement of T-cell activationIncreased lymphokine production
Toxicity AssessmentAcute toxicity studiesLD50 values indicating moderate toxicity

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione?

The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring followed by coupling to the imidazolidine core. For example, halogenated intermediates (e.g., chloro/fluoro substituents) are introduced via electrophilic substitution, and the trifluoromethyl group is incorporated using trifluoromethylation reagents like TMSCF₃ . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and yields are optimized by controlling reaction pH and temperature (e.g., 60–80°C for cyclization steps) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and verifying trifluoromethyl integration. For instance, ¹⁹F NMR signals for CF₃ groups typically appear at δ ≈ −60 to −70 ppm .
  • X-ray Crystallography : Resolves steric interactions and dihedral angles (e.g., phenyl-imidazolidine planes at ~45–60°), critical for understanding conformational stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₈F₃N₂O₃: calculated 273.05, observed 273.04) .

Q. How do solubility and stability profiles impact experimental design?

The compound exhibits limited aqueous solubility (logP ~2.5–3.0) due to its hydrophobic trifluoromethylphenyl group, necessitating organic solvents (e.g., DMSO, THF) for biological assays. Stability studies under varying pH (4–9) and temperature (25–40°C) reveal decomposition above 60°C, requiring storage at −20°C .

Advanced Research Questions

Q. What mechanistic insights exist regarding its enzyme inhibition (e.g., acetylcholinesterase)?

Derivatives of imidazolidine-2,4,5-trione show competitive inhibition of acetylcholinesterase (AChE) with IC₅₀ values in the micromolar range. Docking studies suggest the trifluoromethyl group enhances binding via hydrophobic interactions with the enzyme’s peripheral anionic site, while the carbonyl groups coordinate catalytic residues (e.g., Ser203 in AChE) .

Q. How do structural modifications influence biological activity?

A SAR study comparing substituents:

Substituent PositionActivity (AChE IC₅₀, μM)Notes
3-CF₃ (target compound)12.3 ± 1.2Optimal hydrophobic interaction
3-Cl25.7 ± 2.1Reduced electron-withdrawing effect
3-OCH₃>100Polarity disrupts binding
Data from highlight the necessity of trifluoromethyl for potency.

Q. How can contradictory results in cytotoxicity assays be resolved?

Discrepancies in IC₅₀ values across studies (e.g., cancer vs. non-cancer cell lines) often stem from assay conditions. Standardization using ATP-based viability assays (e.g., CellTiter-Glo®) and controls for solvent interference (e.g., DMSO ≤0.1%) are recommended. Replicate experiments with orthogonal methods (e.g., flow cytometry for apoptosis) validate findings .

Q. What computational approaches predict its pharmacokinetic properties?

Molecular dynamics simulations (e.g., AMBER or GROMACS) model blood-brain barrier permeability (logBB >0.3) due to its moderate lipophilicity. ADMET predictions using SwissADME indicate low CYP3A4 inhibition (Probability <0.2), suggesting minimal drug-drug interaction risks .

Methodological Challenges

Q. How can crystallographic data resolve conformational ambiguities?

Single-crystal X-ray diffraction reveals intramolecular distances (e.g., 3.2–3.5 Å between CF₃ and carbonyl oxygen) and torsional strain, guiding DFT calculations to optimize substituent geometry .

Q. What strategies improve yield in scaled-up synthesis?

Pilot-scale reactions (≥10 g) require flow chemistry for exothermic steps (e.g., trifluoromethylation) and in-line HPLC monitoring. Yields increase from 45% (batch) to 68% (flow) by minimizing side reactions .

Q. How does this compound compare to existing neuroprotective agents?

Compared to donepezil (AChE IC₅₀ = 0.03 μM), the target compound is less potent but shows selectivity for butyrylcholinesterase (BuChE IC₅₀ = 8.7 μM), making it a candidate for dual-target Alzheimer’s therapy .

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